Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

Catalog No.
S749409
CAS No.
35074-77-2
M.F
C40H62O6
M. Wt
638.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyph...

CAS Number

35074-77-2

Product Name

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

IUPAC Name

6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]hexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

Molecular Formula

C40H62O6

Molecular Weight

638.9 g/mol

InChI

InChI=1S/C40H62O6/c1-37(2,3)29-23-27(24-30(35(29)43)38(4,5)6)17-19-33(41)45-21-15-13-14-16-22-46-34(42)20-18-28-25-31(39(7,8)9)36(44)32(26-28)40(10,11)12/h23-26,43-44H,13-22H2,1-12H3

InChI Key

ZVVFVKJZNVSANF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Antioxidant Research:

  • Irganox 259 is primarily studied for its antioxidant properties. Its structure contains phenolic groups, known for their ability to scavenge free radicals and prevent oxidative damage in cells and materials []. Research suggests its effectiveness in protecting polymers from degradation caused by oxidation during processing and use [].

Polymer Stabilization:

  • Due to its antioxidant properties, Irganox 259 finds application as a stabilizer in various polymers. It helps prevent chain scission and other degradation processes caused by heat, light, and oxygen exposure, thus extending the lifespan and performance of the polymers []. Studies have shown its effectiveness in stabilizing polyolefins, polyesters, and other commonly used polymers [].

Material Science Research:

  • Research explores the potential of Irganox 259 in material science applications beyond polymer stabilization. Its ability to interact with specific molecules and surfaces makes it a candidate for modifying material properties. For instance, studies investigate its use in modifying the surface properties of nanoparticles for targeted drug delivery applications [].

Biological Research:

  • While the primary focus is on its antioxidant and material-related properties, some scientific research explores the potential biological activities of Irganox 259. Limited studies have investigated its effects on cell signaling pathways and its potential role in certain disease models []. However, more research is required to understand its biological effects comprehensively.

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is a chemical compound with the molecular formula C₄₀H₆₂O₆ and a molecular weight of approximately 638.93 g/mol. This compound is characterized by its structure, which includes two hexamethylene groups linked to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate moieties. It typically appears as a white to off-white crystalline powder and has a predicted density of about 1.032 g/cm³ .

The compound is primarily used as an antioxidant in various applications, particularly in plastics and rubber, where it helps to prevent degradation caused by heat, light, and oxygen exposure. Its high thermal stability and effectiveness make it a valuable additive in industrial formulations .

The mechanism of action of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] as an antioxidant involves its ability to scavenge free radicals. Polymers are susceptible to degradation by free radicals, which are highly reactive molecules with an unpaired electron. The phenolic group in the compound acts as a hydrogen atom donor. It donates a hydrogen atom to the free radical, stabilizing it and preventing it from attacking the polymer chain [].

  • Toxicity: Limited data available on its specific toxicity. However, studies suggest potential for mild skin irritation.
  • Flammability: Combustible material with a flash point above 200 °C [].
  • Reactivity: No specific information on reactivity available, but as with most organic compounds, avoid contact with strong oxidizing agents.
Typical of phenolic compounds. These include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The phenolic hydroxyl groups may be oxidized under certain conditions, leading to the formation of quinones.
  • Thermal Decomposition: At elevated temperatures, the compound may decompose, releasing volatile products and potentially forming carbonaceous residues.

These reactions are significant for understanding the stability and reactivity of the compound in various environments .

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] can be synthesized through several methods, typically involving the reaction of hexamethylene diisocyanate with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid or its derivatives. A general synthetic route includes:

  • Preparation of the Acid Component: Synthesize 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid from appropriate starting materials.
  • Esterification Reaction: React the acid with hexamethylene diisocyanate under controlled conditions (temperature and solvent) to form the desired ester.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.

This method allows for the efficient production of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] suitable for industrial applications .

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] finds applications in various fields:

  • Plastics Industry: Used as an antioxidant in polymers to enhance thermal stability and prolong service life.
  • Rubber Manufacturing: Acts as a stabilizer to prevent degradation during processing and use.
  • Lubricants and Greases: Incorporated into formulations to improve oxidative stability and performance under high temperatures .

These applications highlight its importance in enhancing material properties across different industries.

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] shares structural characteristics with several other compounds known for their antioxidant properties. Similar compounds include:

  • Butylated Hydroxy Toluene (BHT):
    • Structure: A simpler phenolic antioxidant.
    • Use: Commonly used in food preservation.
  • Tocopherols (Vitamin E):
    • Structure: A group of fat-soluble compounds with antioxidant properties.
    • Use: Widely used in cosmetics and dietary supplements.
  • Irganox 1010 (Tris(2,4-di-tert-butylphenyl)phosphite):
    • Structure: A phosphite antioxidant that provides thermal stability.
    • Use: Commonly used in plastics.

Comparison Table

Compound NameStructure ComplexityPrimary ApplicationUnique Feature
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]HighPlastics, RubberDual functional groups
Butylated Hydroxy Toluene (BHT)LowFood preservationSimple structure
Tocopherols (Vitamin E)ModerateCosmetics, Dietary supplementsNatural antioxidant
Irganox 1010ModeratePlasticsPhosphite-based stabilization

This comparison illustrates the unique position of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] due to its complex structure and dual functionality as an antioxidant in various applications .

Physical Description

OtherSolid

XLogP3

11.2

UNII

U7W3Z36N61

GHS Hazard Statements

Aggregated GHS information provided by 319 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 273 of 319 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 46 of 319 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

35074-77-2

Wikipedia

Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

General Manufacturing Information

All other chemical product and preparation manufacturing
Machinery manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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